2-Chloro-1,3-dimethylbenzene
Overview
Description
Synthesis Analysis
The synthesis of chlorinated benzene derivatives often involves direct chlorination or through the use of intermediates in a multi-step chemical process. For example, the title compounds in a study by Wiedenfeld et al. (2004), though slightly different in structure, were obtained from dimethyl benzoquinone derivatives, demonstrating a method of producing chlorinated aromatic compounds through intermediate steps involving methoxy groups (Wiedenfeld et al., 2004).
Molecular Structure Analysis
The molecular structure of chloro-dimethylbenzenes can be analyzed through crystallographic studies, revealing information about bond angles, substituent orientations, and crystallization patterns. For instance, the orientation of methoxy groups in relation to the benzene ring and their bond angles were detailed in the same study by Wiedenfeld et al., providing insights into the molecular geometry of similar chlorinated aromatic compounds (Wiedenfeld et al., 2004).
Chemical Reactions and Properties
Chlorinated benzene derivatives are known for participating in various chemical reactions, including electrophilic substitution and reactions with nitric acid, as described by Fischer and Greig (1974). These reactions often lead to the formation of complex aromatic compounds with significant chemical and industrial value (Fischer & Greig, 1974).
Physical Properties Analysis
The physical properties of 2-Chloro-1,3-dimethylbenzene, such as boiling point, melting point, and solubility, can be deduced from its molecular structure and the presence of functional groups. Studies on similar compounds provide a basis for understanding the physical behavior of chloro-dimethylbenzenes in various conditions.
Chemical Properties Analysis
The chemical properties of 2-Chloro-1,3-dimethylbenzene, including reactivity towards other chemicals, stability under different conditions, and the ability to form further derivatives, are central to its applications in synthesis and manufacturing processes. The reactivity of chlorinated aromatic compounds with nitro compounds, leading to the formation of triarylmethyl cations as described by Austin and Ridd (1994), exemplifies the complex chemical behavior of these compounds (Austin & Ridd, 1994).
Scientific Research Applications
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Organic Synthesis
- Summary of Application : 2-Chloro-1,3-dimethylbenzene is used as a building block in organic synthesis . It serves as a chemical intermediate for synthesizing various compounds .
- Methods of Application : One method of application is the Suzuki coupling reaction of 2-Chloro-1,3-dimethylbenzene with arylboronic acids . Another method involves a palladium-catalyzed cyanation reaction to afford 2,6-dimethyl benzonitrile .
- Results or Outcomes : The outcomes of these reactions are new organic compounds that can be used in further reactions or applications .
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Chromatography
- Summary of Application : 2-Chloro-1,3-dimethylbenzene can be separated using chromatography techniques .
- Methods of Application : The compound is applied to a chromatography column, and the separation is achieved based on the different rates at which it and other substances move through the column .
- Results or Outcomes : The outcome is the separation of 2-Chloro-1,3-dimethylbenzene from other substances, which is important in analytical chemistry .
Future Directions
properties
IUPAC Name |
2-chloro-1,3-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl/c1-6-4-3-5-7(2)8(6)9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXLAYAQGYCQEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40218061 | |
Record name | 2-Chloro-1,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40218061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,3-dimethylbenzene | |
CAS RN |
6781-98-2 | |
Record name | 2-Chloro-1,3-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6781-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1,3-dimethylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006781982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-1,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40218061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1,3-dimethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.131 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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